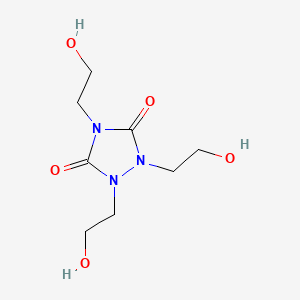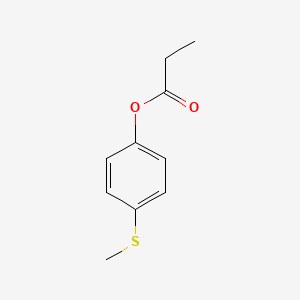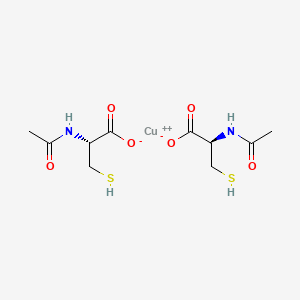
Tetrahydrophthalimide epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of epoxides, including tetrahydrophthalimide epoxide, typically involves the epoxidation of alkenes. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxide is added to the alkene, forming the epoxide ring . This method is favored due to its stereospecificity, where cis alkenes yield cis epoxides and trans alkenes yield trans epoxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield, purity, and cost-effectiveness. Catalytic asymmetric epoxidation methods, such as those employing chiral ligands with metals, are also explored for industrial applications .
化学反応の分析
Types of Reactions: Tetrahydrophthalimide epoxide undergoes various chemical reactions, primarily driven by the ring strain of the epoxide. These reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under both acidic and basic conditions. .
Substitution Reactions: The epoxide can react with nucleophiles such as amines to form β-amino alcohols.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide, facilitating nucleophilic attack.
Basic Conditions: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can deprotonate nucleophiles, enhancing their reactivity towards the epoxide.
Major Products:
Diols: Formed from hydrolysis of the epoxide under acidic conditions.
β-Amino Alcohols: Formed from the reaction with amines.
科学的研究の応用
Tetrahydrophthalimide epoxide has diverse applications in scientific research:
作用機序
The mechanism of action of tetrahydrophthalimide epoxide primarily involves its reactivity as an electrophile. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the epoxide acts as a versatile intermediate .
類似化合物との比較
Phthalimide Epoxide: Another epoxide derived from phthalimide, sharing similar reactivity but differing in the structure of the parent imide.
Captan Epoxide and Difolatan Epoxide: Epoxides derived from the fungicides captan and Difolatan, respectively.
Uniqueness: Tetrahydrophthalimide epoxide is unique due to its specific structure and the resulting reactivity. Its applications in the synthesis of β-amino alcohols and other valuable intermediates highlight its importance in both academic and industrial research .
特性
CAS番号 |
6251-87-2 |
|---|---|
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC名 |
1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindole-3,5-dione |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-5-6(12-5)2-4(3)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
InChIキー |
ZNMABOBICKRSNB-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CC3C1O3)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
